molecular formula C8H12N2 B2526880 2-(Pyridin-2-yl)propan-1-amine CAS No. 851670-39-8

2-(Pyridin-2-yl)propan-1-amine

Cat. No.: B2526880
CAS No.: 851670-39-8
M. Wt: 136.198
InChI Key: OPXKHJBYRJBEBH-UHFFFAOYSA-N
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Description

2-(Pyridin-2-yl)propan-1-amine is an organic compound with the molecular formula C8H12N2 It is a derivative of pyridine, a basic heterocyclic organic compound

Mechanism of Action

Biochemical Analysis

Biochemical Properties

It has been used as a directing group for the hydroxylation of arenes through copper-mediated C-H activation . This suggests that it may interact with copper ions and potentially other biomolecules involved in C-H activation reactions.

Molecular Mechanism

It has been used as a directing group for the hydroxylation of arenes through copper-mediated C-H activation . This suggests that it may bind to copper ions and facilitate the activation of C-H bonds.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Pyridin-2-yl)propan-1-amine typically involves the reaction of 2-bromopyridine with isopropylamine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and improved yields. The use of catalysts such as palladium on carbon can also enhance the efficiency of the reaction.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding imines or nitriles. Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: The compound can be reduced to form secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: It can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed:

    Oxidation: Imines or nitriles.

    Reduction: Secondary amines.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

2-(Pyridin-2-yl)propan-1-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activity. It can be used in the development of new pharmaceuticals and agrochemicals.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent. It may have applications in the treatment of neurological disorders due to its structural similarity to certain neurotransmitters.

    Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of various functional materials.

Comparison with Similar Compounds

    2-(Pyridin-2-yl)ethanamine: This compound has a similar structure but with a shorter carbon chain. It exhibits different reactivity and biological activity.

    2-(Pyridin-2-yl)butan-1-amine: This compound has a longer carbon chain, which can affect its solubility and reactivity.

Uniqueness: 2-(Pyridin-2-yl)propan-1-amine is unique due to its specific carbon chain length and the presence of both pyridine and amine functional groups. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

IUPAC Name

2-pyridin-2-ylpropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2/c1-7(6-9)8-4-2-3-5-10-8/h2-5,7H,6,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPXKHJBYRJBEBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN)C1=CC=CC=N1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

136.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

851670-39-8
Record name 2-(pyridin-2-yl)propan-1-amine
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